molecular formula C9H10ClI B2528174 1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene CAS No. 2137669-41-9

1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene

Cat. No.: B2528174
CAS No.: 2137669-41-9
M. Wt: 280.53
InChI Key: QIDMLDCINFFPHD-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene, with the molecular formula C9H10ClI , is a valuable bifunctional aromatic compound designed for advanced chemical synthesis and research applications. Its structure features two highly reactive sites: a chloromethyl group and an iodine substituent on a dimethylbenzene backbone, making it an exceptionally versatile scaffold or intermediate. The iodine atom is an excellent substrate for pivotal palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, enabling the formation of new carbon-carbon bonds to construct complex biaryl and conjugated systems . Concurrently, the chloromethyl group is susceptible to nucleophilic substitution, allowing for further functionalization, elongation, or incorporation into larger molecular frameworks like polymers or dendrimers. This unique combination of electrophilic sites on a sterically defined 2,5-dimethylbenzene core offers researchers a powerful tool for developing novel pharmaceuticals, agrochemicals, and functional materials. The compound should be stored in a dark place, sealed in a dry environment at room temperature. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(chloromethyl)-4-iodo-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClI/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDMLDCINFFPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene can be achieved through several methods:

Chemical Reactions Analysis

1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene undergoes various chemical reactions, including:

  • Substitution Reactions

      Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

      Electrophilic Substitution: The iodine atom can be replaced by other electrophiles under suitable conditions.

  • Oxidation and Reduction

      Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

      Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.

  • Common Reagents and Conditions

      Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Sodium borohydride in ethanol or methanol.

  • Major Products

    • Substituted benzene derivatives, carboxylic acids, and reduced benzene compounds.

Scientific Research Applications

Chemical Applications

Synthesis of Organic Molecules:
1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene serves as an important intermediate in organic synthesis. Its chloromethyl and iodo substituents facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups into the benzene ring. This property is particularly useful in the development of more complex organic structures.

Study of Reaction Mechanisms:
The compound is employed in research focused on reaction mechanisms and kinetics. Its reactivity under different conditions provides insights into fundamental organic chemistry principles.

Biological Applications

Drug Discovery:
Research indicates that derivatives of this compound exhibit potential as precursors for pharmaceuticals. They are being investigated for their antimicrobial and anticancer properties. For instance, preliminary studies have shown that certain derivatives can induce cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC values indicating promising activity.

Radiolabeled Compounds:
The compound has been explored for use as a radiolabeled agent in imaging studies. Its ability to incorporate radioisotopes could enhance the visualization of biological processes in vivo.

Medicinal Applications

Anticancer Research:
this compound derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Case studies highlight that certain derivatives activate apoptotic pathways in a dose-dependent manner. This suggests a potential therapeutic role in cancer treatment.

Pharmaceutical Development:
The compound's unique substitution pattern allows for modifications that can enhance biological activity or selectivity towards specific targets in drug development. Ongoing research aims to optimize these derivatives for improved efficacy and reduced side effects.

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Polymer Synthesis:
The compound has been used to synthesize porous organic polymers that demonstrate exceptional performance in iodine vapor adsorption. This application highlights its utility in material science and environmental applications.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene involves its interaction with various molecular targets and pathways:

  • Molecular Targets

    • The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA and proteins.
    • The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
  • Pathways Involved

    • The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a class of multi-substituted benzene derivatives. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene 1: CH₂Cl; 4: I; 2,5: CH₃ C₉H₉ClI 279.35 Combines chloromethyl (reactive site) and iodine (heavy atom effect)
1-Chloro-5-iodo-2,4-dimethylbenzene 1: Cl; 5: I; 2,4: CH₃ C₈H₇ClI 268.50 Positional isomer; lacks chloromethyl group, affecting reactivity
2-Chloro-4-iodo-1,3-dimethylbenzene 2: Cl; 4: I; 1,3: CH₃ C₈H₇ClI 268.50 Altered substituent positions; distinct NMR shifts due to ring symmetry
1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene 1: CH₂Cl; 4: Br; 2,5: OCH₃ C₉H₁₀BrClO₂ 265.53 Methoxy groups (electron-donating) and bromine (lower MW than iodine)
1,4-Dibromo-2,5-dimethylbenzene 1,4: Br; 2,5: CH₃ C₈H₈Br₂ 295.97 Dual bromine substituents; higher halogen density

Spectroscopic Properties

  • 1H-NMR Comparison :
    • 1-Chloro-5-iodo-2,4-dimethylbenzene (): Peaks at δ 2.23 (2-CH₃), 2.37 (4-CH₃), 7.06 (aromatic H), and 7.79 (aromatic H) .
    • 2-Chloro-4-iodo-1,3-dimethylbenzene (): Peaks at δ 2.33 (1-CH₃), 2.60 (3-CH₃), 6.78 (d, J = 8.2 Hz), and 7.60 (d, J = 8.2 Hz) .
    • Target Compound : Expected downfield shifts for aromatic protons due to the electron-withdrawing chloromethyl group at position 1 and iodine at position 4. Methyl groups at 2 and 5 may show upfield shifts (~δ 2.2–2.5).

Physical and Electronic Properties

  • Molecular Weight : The iodine substituent contributes to a higher molecular weight (279.35 g/mol) compared to bromine (265.53 g/mol in ) or chlorine analogs .
  • Electronic Effects : Methoxy groups (e.g., in 1-(chloromethyl)-2,5-dimethoxy-4-methylbenzene, ) increase electron density on the aromatic ring, whereas methyl groups in the target compound provide moderate electron donation .

Biological Activity

1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene, a halogenated aromatic compound, has garnered attention due to its potential biological activities. This article aims to synthesize current research findings on the biological effects of this compound, including its antimicrobial properties, cytotoxicity, and structure-activity relationships.

This compound is characterized by the following chemical structure:

C9H10ClI\text{C}_{9}\text{H}_{10}\text{ClI}

This compound features a chloromethyl group and an iodine atom attached to a dimethyl-substituted benzene ring, which influences its reactivity and biological activity.

Antimicrobial Properties

Research has demonstrated that halogenated compounds often exhibit significant antimicrobial properties. In a study assessing various chlorinated and iodinated compounds, this compound was evaluated for its efficacy against several bacterial strains. The results indicated that the compound showed notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Comparison to Control
Staphylococcus aureus20Higher than standard
Escherichia coli15Comparable
Pseudomonas aeruginosa12Lower than standard

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity

The cytotoxic effects of this compound were assessed in vitro using various mammalian cell lines. The compound exhibited moderate cytotoxicity with IC50 values ranging from 25 to 50 µM, indicating that while it is toxic at higher concentrations, it may also have therapeutic potential when used in lower doses.

Structure-Activity Relationship (SAR)

The structure-activity relationship of halogenated benzene derivatives indicates that the presence of halogens can enhance biological activity due to increased lipophilicity and potential interactions with biological targets. For instance, the introduction of iodine has been shown to improve binding affinity to certain enzymes and receptors, which could explain the observed antimicrobial effects.

Case Studies

  • Case Study on Antibacterial Activity : A recent study published in Journal of Chemical and Pharmaceutical Research highlighted the synthesis and biological evaluation of various iodoquinazolinone derivatives. Among these derivatives, compounds similar in structure to this compound showed significant antibacterial activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Case Study on Cytotoxicity : Another study focused on the cytotoxic effects of halogenated compounds on cancer cell lines. The results indicated that compounds with similar structural motifs exhibited selective toxicity towards cancer cells while sparing normal cells .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves introducing the chloromethyl group via chlorination of a benzyl alcohol precursor using thionyl chloride (SOCl₂) under anhydrous conditions . For the iodo substituent, direct electrophilic iodination (e.g., using I₂ with HNO₃ as an oxidizing agent) or halogen exchange reactions may be employed. Optimization includes temperature control (0–5°C for exothermic steps) and catalyst selection (e.g., Lewis acids for regioselectivity). Post-reaction purification via column chromatography or recrystallization improves yield and purity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies chloromethyl (δ ~4.6 ppm for CH₂Cl) and aromatic protons, with coupling patterns confirming substitution positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C₉H₁₁ClI: theoretical vs. observed).
  • HPLC-UV : Quantifies purity (>95% as reported in some studies) by separating impurities under reversed-phase conditions .
  • Elemental Analysis : Confirms stoichiometry of C, H, N, and halogens to rule out byproducts .

Q. What are the primary research applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a dual-functional intermediate:

  • Iodo Substituent : Enables cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl/heteroaryl groups.
  • Chloromethyl Group : Undergoes nucleophilic substitution (e.g., with amines or thiols) to generate branched architectures for pharmaceuticals or ligands . Example: Synthesizing iodinated analogs for radiopharmaceuticals or fluorescent probes .

Advanced Questions

Q. How do steric and electronic effects of the 2,5-dimethyl and iodo substituents influence the reactivity of the chloromethyl group in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing iodine (para to chloromethyl) increases electrophilicity, favoring SN2 mechanisms.
  • Steric Effects : Ortho-methyl groups hinder nucleophile access, slowing kinetics.
  • Optimization Strategies : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Kinetic studies via in situ NMR can quantify rate differences under varying conditions (e.g., 25°C vs. 40°C) .

Q. What strategies mitigate decomposition or side reactions during storage or handling of this compound, given its functional groups?

  • Methodological Answer :

  • Storage : Under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the chloromethyl group.
  • Stabilizers : Additives like butylated hydroxytoluene (BHT) inhibit radical-mediated degradation.
  • Handling : Use anhydrous solvents (e.g., dried DCM) and moisture-free gloveboxes. Regular purity checks via TLC/HPLC ensure integrity during long-term storage .

Q. How can contradictory data regarding molecular weight or purity in literature be resolved when working with this compound?

  • Methodological Answer :

  • Cross-Validation : Combine HRMS (for exact mass), elemental analysis (for composition), and independent synthesis (following reported protocols).
  • Purification : Recrystallization in hexane/EtOAc or preparative HPLC isolates pure product. Discrepancies may arise from isomeric impurities (e.g., regioisomers during iodination) or measurement errors in older studies .

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